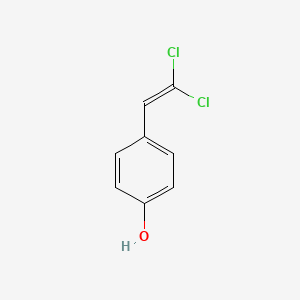

4-(2,2-dichloroethenyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

83671-20-9 |

|---|---|

Molecular Formula |

C8H6Cl2O |

Molecular Weight |

189.04 g/mol |

IUPAC Name |

4-(2,2-dichloroethenyl)phenol |

InChI |

InChI=1S/C8H6Cl2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5,11H |

InChI Key |

DQQXPDAVLLJOGV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=C(Cl)Cl)O |

Canonical SMILES |

C1=CC(=CC=C1C=C(Cl)Cl)O |

Origin of Product |

United States |

Chemical and Physical Properties

A fundamental understanding of a chemical compound begins with its basic chemical and physical properties. This section details the key identifiers and characteristics of 4-(2,2-dichloroethenyl)phenol.

Table 1: of this compound

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O nih.govchemical-suppliers.eu |

| Molecular Weight | 190.04 g/mol |

| CAS Number | 83671-20-9 chemical-suppliers.euepa.gov |

| Appearance | Not explicitly stated in the provided search results. |

| Melting Point | Not explicitly stated in the provided search results. |

| Boiling Point | Not explicitly stated in the provided search results. |

| Solubility | Not explicitly stated in the provided search results. |

The structure of this compound consists of a phenol (B47542) ring substituted at the fourth position with a 2,2-dichloroethenyl group. This structure is the basis for its chemical behavior and interactions.

Synthesis and Manufacturing

One plausible laboratory synthesis approach could involve a Wittig-type reaction or a variation thereof, starting from 4-hydroxybenzaldehyde (B117250). This would involve reacting the aldehyde with a phosphorus ylide bearing the dichloromethylene group. Another potential route could be the direct chlorination of 4-vinylphenol, although controlling the regioselectivity and the extent of chlorination could present challenges.

The synthesis of a related compound, 2,4-dichlorophenol (B122985), is achieved through the chlorination of phenol (B47542). chemicalbook.comgoogle.com This process often utilizes a catalyst to direct the chlorination to the desired positions on the phenol ring. google.comresearchgate.net While not a direct synthesis of 4-(2,2-dichloroethenyl)phenol, these methods illustrate common strategies for introducing chlorine atoms onto a phenol ring.

Chemical Reactivity and Stability

The reactivity of 4-(2,2-dichloroethenyl)phenol is dictated by the functional groups present: the phenolic hydroxyl group, the aromatic ring, and the dichloroethenyl group.

The hydroxyl group can undergo typical phenol (B47542) reactions, such as etherification and esterification. The aromatic ring is activated towards electrophilic substitution, although the presence of the deactivating dichloroethenyl group will influence the position and rate of substitution. The dichloroethenyl group itself can be subject to addition reactions across the double bond and nucleophilic substitution of the chlorine atoms, though the latter is generally less facile on a vinylic carbon.

Under environmental conditions, chlorinated phenols can undergo degradation through various pathways, including microbial degradation and photodegradation. researchgate.netscirp.org The persistence of these compounds is often related to the degree and position of chlorination. cdc.gov For instance, the anaerobic degradation of 2,4-dichlorophenol (B122985) proceeds through dechlorination to 4-chlorophenol (B41353) and then to phenol. nih.gov It is plausible that this compound could undergo similar reductive dechlorination processes in anaerobic environments.

Environmental Fate and Behavior

The environmental fate of a chemical is determined by its persistence, mobility, and potential for bioaccumulation. For chlorinated phenols, these properties are heavily influenced by factors such as the number of chlorine atoms and the pH of the surrounding medium. cdc.gov

Generally, increasing chlorination tends to increase a compound's tendency to partition into sediments and lipids, which can lead to bioaccumulation. cdc.gov The mobility of chlorophenols in soil and water is affected by their ionization state, which is pH-dependent. cdc.gov Under more acidic conditions, they tend to be less mobile, while under neutral to alkaline conditions, their mobility can increase. cdc.gov

While specific studies on the environmental fate of 4-(2,2-dichloroethenyl)phenol are limited, the general principles governing chlorinated phenols suggest it would be a compound of environmental interest. Its persistence would likely be greater than that of non-chlorinated phenols, and it would have the potential to be transported in aquatic systems.

Metabolism and Biotransformation

The metabolism of chlorinated phenols in organisms is a critical area of study for understanding their toxicological effects. In general, these compounds can be metabolized through phase I and phase II reactions.

For example, 2,4-dichlorophenol (B122985) is known to be metabolized in rats to form glucuronide and sulfate (B86663) conjugates, which are then excreted in the urine. core.ac.uk It can also be metabolized to dichloromethoxyphenol. industrialchemicals.gov.au It is reasonable to hypothesize that 4-(2,2-dichloroethenyl)phenol could undergo similar metabolic transformations. The phenolic hydroxyl group is a likely site for conjugation with glucuronic acid or sulfate. The dichloroethenyl group might also be subject to metabolic modification, potentially leading to the formation of various metabolites.

Table 2: Potential Metabolites of this compound (Hypothetical)

| Parent Compound | Potential Metabolite | Transformation |

| This compound | 4-(2,2-dichloroethenyl)phenyl glucuronide | Glucuronidation |

| This compound | 4-(2,2-dichloroethenyl)phenyl sulfate | Sulfation |

| This compound | Hydroxylated derivatives | Oxidation of the aromatic ring |

| This compound | Dechlorinated derivatives | Reductive dechlorination |

It is important to note that this table presents hypothetical metabolites based on the known metabolism of similar compounds. Further research is required to identify the actual metabolic products of this compound in various organisms.

Toxicological Profile

Classical and Contemporary Synthetic Routes to this compound

The creation of this compound hinges on the effective formation of the dichlorovinyl group attached to the phenol (B47542) ring. This can be accomplished through direct modifications of the phenolic structure or by building the ethenyl moiety through various chemical reactions.

Phenol-Based Direct and Directed Functionalization Strategies

Direct functionalization of phenols is a powerful tool for increasing molecular complexity. mdpi.comrsc.org While specific methods for the direct introduction of a 2,2-dichloroethenyl group onto phenol are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution and other C-H functionalization techniques are relevant. mdpi.com For instance, Friedel-Crafts type reactions could theoretically be employed, although the reactivity of the dichloroethenylating agent would be a critical factor.

The functionalization of phenols often involves the use of directing groups to control the position of substitution on the aromatic ring. mdpi.com These strategies are crucial for achieving the desired para-substitution pattern of this compound.

Vinylic Halogenation and Dehydrohalogenation Approaches

Dehydrohalogenation is a common method for synthesizing alkenes by removing a hydrogen halide from a substrate. wikipedia.org This approach could be applied to a precursor molecule containing a saturated or partially halogenated ethyl side chain on the phenol ring. For example, a dihaloalkane or a vinylic halide could undergo elimination reactions to form the desired dichloroethenyl group. libretexts.org The process often involves treatment with a strong base. wikipedia.org

The synthesis of the precursor, a haloalkane attached to the phenol, could be achieved through methods like Friedel-Crafts alkylation. For example, reacting phenol with 1,2-dichloroethane (B1671644) in the presence of a Lewis acid catalyst like aluminum chloride can produce 4-(2-chloroethyl)phenol. Subsequent halogenation and dehydrohalogenation steps would then be necessary to arrive at the final product.

Cross-Coupling Reactions in Ethenyl Moiety Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by joining two fragments with the aid of a metal catalyst. scirp.org These reactions are particularly useful for constructing complex molecules from simpler, readily available building blocks. beilstein-journals.org

In the context of synthesizing this compound, a cross-coupling strategy could involve reacting a phenol derivative with a suitable vinyl partner. For example, a boronic acid derivative of phenol could be coupled with a 2,2-dichloroethenyl halide in a Suzuki-Miyaura type reaction. mdpi.com Alternatively, a phenolic triflate or tosylate could be coupled with a 2,2-dichloroethenyl organometallic reagent. chemrxiv.org The choice of catalyst, often based on palladium or nickel, is critical for the success of these reactions. scirp.orguni-regensburg.de

Precursor Chemistry and Intermediate Compound Synthesis

The successful synthesis of this compound relies heavily on the availability and efficient preparation of key precursors and intermediates.

Synthesis of Halogenated Ethenyl Precursors

The synthesis of the 2,2-dichloroethenyl moiety is a critical step. One common approach is through the dehydrohalogenation of a trihalogenated ethane (B1197151) derivative. For instance, 1,1,2-trichloroethane (B165190) can be treated with a base to yield 1,2-dichloroethene. While this provides a related structure, achieving the specific 2,2-dichloroethenyl substitution pattern required for the target molecule would necessitate a different starting material or a multi-step process.

Another potential route involves the Wittig reaction or a related olefination reaction. This would involve reacting a suitable phosphorus ylide with a carbonyl compound. For example, a dichloromethylenetriphenylphosphorane (B1600985) could react with 4-hydroxybenzaldehyde (B117250) to form the desired product, although the reactivity and stability of the ylide would be significant considerations.

Functionalization of Phenolic Ring Systems

The phenolic ring system can be functionalized either before or after the introduction of the ethenyl side chain. Phenols are versatile starting materials that can undergo a variety of transformations. nih.govnih.gov

Table 1: Key Functionalization Reactions of Phenols

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| Halogenation | N-halosuccinimides (NCS, NBS, NIS) beilstein-journals.org | Introduction of halogen atoms to the ring, which can serve as handles for cross-coupling reactions or to modify the electronic properties of the molecule. |

| Alkylation | Alkyl halides, Lewis acids (e.g., AlCl₃) | Introduction of alkyl side chains, which can be further modified. |

| Acylation | Acyl chlorides, Lewis acids | Introduction of acyl groups, which can be precursors to other functional groups. |

| Hydroxylation | Oxidizing agents | Introduction of additional hydroxyl groups. |

| Amination | Amines, catalysts researchgate.net | Introduction of amino groups. |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of the synthesis of this compound, particularly via the proposed Wittig reaction, is crucial for maximizing yield and purity. Several key parameters can be systematically varied to achieve the best possible outcome. These include the choice of solvent, the base used for ylide generation, reaction temperature, and the stoichiometry of the reactants.

The selection of an appropriate solvent is critical. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly employed for Wittig reactions. wikipedia.org The solvent must be able to solubilize the reactants and the intermediate species without participating in undesired side reactions.

The choice and amount of base used to deprotonate the phosphonium (B103445) salt to form the ylide directly impacts the reaction's efficiency. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary for the formation of non-stabilized ylides. masterorganicchemistry.comlumenlearning.com The stoichiometry of the base relative to the phosphonium salt must be carefully controlled to ensure complete ylide formation without causing decomposition of the reactants or products.

Reaction temperature is another important factor. The formation of the ylide is typically carried out at low temperatures to maintain its stability. The subsequent reaction with the aldehyde may be conducted at room temperature or with gentle heating to drive the reaction to completion. Post-reaction workup and purification, often involving chromatography, are essential to isolate the pure product from the triphenylphosphine (B44618) oxide byproduct and any unreacted starting materials.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions for yield enhancement.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition (Hypothetical) |

| Solvent | Tetrahydrofuran (THF) | Diethyl Ether | Dioxane | Tetrahydrofuran (THF) |

| Base | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH) | Potassium tert-butoxide | n-Butyllithium (n-BuLi) |

| Temperature (°C) | -78 to 25 | 0 to 50 | 25 to 70 | -78 to 25 |

| Reaction Time (h) | 2 | 6 | 12 | 6 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing a more sustainable and environmentally benign process. The twelve principles of green chemistry provide a framework for evaluating and improving the environmental footprint of chemical syntheses.

A key consideration is atom economy , which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. The Wittig reaction, while effective, has a relatively low atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. Developing a catalytic version of this olefination would significantly improve its atom economy.

The choice of safer solvents and auxiliaries is another critical aspect. Traditional solvents for the Wittig reaction, such as THF and diethyl ether, are volatile and flammable. Exploring the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even aqueous conditions if feasible for a modified Wittig-type reaction, would enhance the safety and environmental profile of the synthesis. nih.gov

Designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible. The proposed Wittig reaction for this synthesis may require low temperatures for ylide formation, but optimizing the process to minimize energy-intensive cooling and heating steps would be beneficial.

By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is utilized to achieve a complete structural assignment.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the vinyl proton.

The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. libretexts.org For phenols, this signal is generally found in the range of 4-7 ppm. libretexts.org The aromatic protons on the benzene (B151609) ring will exhibit characteristic splitting patterns. Due to the para-substitution, the aromatic region would likely show two doublets, corresponding to the protons ortho and meta to the hydroxyl group. These aromatic protons are expected to resonate between 7 and 8 ppm. libretexts.org The vinyl proton on the dichloroethenyl group is anticipated to appear as a singlet in a region specific to its electronic environment.

A D₂O shake experiment can be used to confirm the assignment of the hydroxyl proton. Upon addition of deuterium (B1214612) oxide, the -OH proton exchanges with deuterium, causing its signal to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Hydroxyl (-OH) | 4.0 - 7.0 | broad singlet |

| Aromatic (ortho to -OH) | 6.7 - 7.2 | doublet |

| Aromatic (meta to -OH) | 7.0 - 7.5 | doublet |

| Vinylic (=CH) | 6.5 - 7.0 | singlet |

Note: These are predicted values and can vary based on experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically 0-220 ppm. oregonstate.edu

The carbon atom attached to the hydroxyl group is expected to be significantly deshielded, appearing in the range of 150-160 ppm. libretexts.org The other aromatic carbons will resonate in the typical aromatic region of 115-140 ppm. oregonstate.edudocbrown.info The two carbons of the dichloroethenyl group will also have characteristic chemical shifts, with the carbon bearing the two chlorine atoms appearing at a higher chemical shift due to the electronegativity of the chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-OH (aromatic) | 150 - 160 |

| C-H (aromatic) | 115 - 135 |

| C-C= (aromatic) | 130 - 145 |

| C=CH (vinylic) | 120 - 140 |

| C-Cl₂ (vinylic) | 125 - 145 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms. walisongo.ac.idhuji.ac.il

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between the coupled aromatic protons, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. huji.ac.il It allows for the direct assignment of each protonated carbon in the molecule by linking the previously identified proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₈H₆Cl₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Investigation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This technique is invaluable for elucidating the structure of a molecule by examining its fragmentation pathways.

For this compound, the molecular ion peak would be observed in the initial mass spectrum. In an MS/MS experiment, this molecular ion would be selected and subjected to collision-induced dissociation. Common fragmentation pathways for phenols include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da). libretexts.org The dichloroethenyl group might also undergo characteristic fragmentation, such as the loss of chlorine radicals. Analyzing these fragmentation patterns allows for a detailed investigation of the compound's structure and the stability of its various fragments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are powerful for identifying the functional groups present in a molecule, as different bonds and groups vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its bonds. For this compound, the IR spectrum is expected to show characteristic absorptions for the hydroxyl (O-H), aromatic (C-H and C=C), carbon-oxygen (C-O), and carbon-chlorine (C-Cl) bonds, as well as the carbon-carbon double bond (C=C) of the ethenyl group.

The O-H stretching vibration of the phenolic group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. cam.ac.ukusda.gov Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. docbrown.info The C=C stretching of the dichloroethenyl group is anticipated around 1620-1640 cm⁻¹. The C-O stretching of the phenol will likely produce a strong band in the 1260-1180 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the fingerprint region, between 800 and 600 cm⁻¹.

Illustrative Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic |

| ~1630 | C=C stretch | Ethenyl |

| ~1600, 1500 | C=C stretch | Aromatic Ring |

| ~1230 | C-O stretch | Phenol |

| ~830 | C-H out-of-plane bend | p-substituted benzene |

| ~750 | C-Cl stretch | Dichloroethenyl |

Disclaimer: The data in this table is illustrative and based on typical values for the respective functional groups, as specific experimental IR spectra for this compound are not publicly available.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing nonpolar and symmetric bonds. Therefore, it provides valuable information about the carbon-carbon bonds of the aromatic ring and the ethenyl group in this compound.

The Raman spectrum is expected to show a strong band for the symmetric C=C stretching of the dichloroethenyl group. The aromatic ring vibrations will also give rise to characteristic signals. The most intense bands in the Raman spectra of phenolic compounds are typically observed in the 1150-1360 cm⁻¹ and 1590-1650 cm⁻¹ regions. researchgate.net

Illustrative Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1635 | C=C stretch | Ethenyl |

| ~1605 | C=C stretch | Aromatic Ring |

| ~1005 | Ring breathing mode | p-substituted benzene |

| ~830 | C-H in-plane bend | Aromatic |

| ~750 | C-Cl stretch | Dichloroethenyl |

Disclaimer: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental Raman spectra for this compound are not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for studying conjugated systems, where the presence of alternating single and double bonds leads to delocalization of π-electrons.

The chromophore in this compound consists of the phenolic ring in conjugation with the dichloroethenyl group. Phenol itself exhibits a primary absorption band (λmax) around 270-275 nm. docbrown.info The extension of the conjugated system by the dichloroethenyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum. The presence of the chlorine atoms on the double bond can also influence the electronic transitions.

Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~280-290 | π → π* |

X-ray Crystallography for Solid-State Structural Determination

For this compound, X-ray crystallography could provide definitive information on:

The planarity of the molecule.

The bond lengths and angles of the phenol ring and the dichloroethenyl group.

The intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, in the crystal lattice.

As of the latest literature search, there is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, specific details regarding its solid-state structure, such as unit cell dimensions and atomic coordinates, cannot be provided at this time.

Reaction Kinetics and Thermodynamics of Phenolic Group Reactivity

The phenolic group, consisting of a hydroxyl group directly attached to the benzene ring, is a primary site of chemical reactivity in this compound. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack. byjus.combdu.ac.insavemyexams.com The kinetics and thermodynamics of these reactions are influenced by factors such as the nature of the electrophile, solvent polarity, and temperature. mlsu.ac.inmdpi.com

The antioxidant potential of phenols is often correlated with the stability of the resulting phenoxyl radical, which is evaluated by the phenolic O-H bond dissociation enthalpy. psu.edu The rate of reaction can be influenced by the substituents on the phenol ring. researchgate.net Studies on various phenolic compounds have shown that the pseudo-first-order rate constants for oxidation reactions can vary significantly depending on the substituents. For instance, electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. mdpi.com

Table 1: Factors Influencing Phenolic Group Reactivity

| Factor | Effect on Reactivity | Reference |

| Electron-donating substituents | Increase electron density of the benzene ring, enhancing reactivity towards electrophiles. | mdpi.com |

| Electron-withdrawing substituents | Decrease electron density, reducing reactivity. | mdpi.com |

| Solvent Polarity | Can influence reaction rates, with less polar solvents sometimes used to control the extent of reaction (e.g., to achieve mono-halogenation). | mlsu.ac.in |

| Temperature | Affects reaction rates and can influence the regioselectivity of some reactions (e.g., sulfonation). | mlsu.ac.in |

| pH | Can significantly impact reaction rates, particularly in aqueous-phase oxidation reactions. | mdpi.com |

The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.combdu.ac.insavemyexams.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. The high electron density at these positions makes the aromatic ring of this compound highly susceptible to electrophilic attack. byjus.combdu.ac.in Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. bdu.ac.inmlsu.ac.inmlsu.ac.in

Nitration: Phenols react with dilute nitric acid to yield a mixture of ortho- and para-nitrophenols. byjus.combdu.ac.in With concentrated nitric acid, polysubstitution can occur, leading to products like 2,4,6-trinitrophenol (picric acid). byjus.combdu.ac.inmlsu.ac.in

Halogenation: Phenols readily react with halogens like bromine even without a Lewis acid catalyst. byjus.commlsu.ac.in In aqueous solution, this reaction can lead to the formation of polyhalogenated products such as 2,4,6-tribromophenol. byjus.combdu.ac.inmlsu.ac.in To achieve mono-substitution, the reaction is often carried out in a less polar solvent at low temperatures. mlsu.ac.inchemistrysteps.com

Sulfonation: The reaction of phenols with sulfuric acid can yield either the ortho- or para-hydroxybenzenesulfonic acid, depending on the reaction temperature. mlsu.ac.inmlsu.ac.in Lower temperatures favor the formation of the ortho isomer, while higher temperatures favor the para isomer. mlsu.ac.inmlsu.ac.in

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the hydroxyl group can complicate the reaction by coordinating with the Lewis acid catalyst. mlsu.ac.inlibretexts.org For instance, the Friedel-Crafts synthesis of the antioxidant BHT (butylated hydroxytoluene) involves the alkylation of para-cresol. libretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com This is followed by the loss of a proton from the ring to restore aromaticity. dalalinstitute.com

The hydroxyl group of this compound can be derivatized through various reactions, including esterification and etherification. These derivatization strategies are crucial for modifying the properties of phenolic compounds. nih.gov

Esterification: Phenols can react with acyl chlorides or acid anhydrides to form esters. libretexts.org For example, benzoyl chloride can be used to convert the hydroxyl group into a benzoate (B1203000) ester. libretexts.org

Silylation: The hydroxyl group can be converted to a silyl (B83357) ether using silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This derivatization is often employed in gas chromatography-mass spectrometry (GC-MS) analysis of phenolic compounds. researchgate.net The reaction typically proceeds via an SN2 substitution mechanism where the active hydrogen of the hydroxyl group is replaced by a t-butyldimethylsilyl (TBDMS) group. researchgate.net

Pentafluorobenzylation: Another derivatization technique involves reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form pentafluorobenzyl ethers. epa.gov This method is also used for GC analysis of phenols. epa.gov

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Derivatization Reaction | Reagent(s) | Product | Application/Mechanism | Reference |

| Esterification | Acyl chlorides (e.g., benzoyl chloride) | Ester | Modification of properties, introduction of spectroscopically useful groups. | libretexts.org |

| Silylation | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Silyl ether | GC-MS analysis; proceeds via SN2 substitution. | researchgate.net |

| Pentafluorobenzylation | α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) | Pentafluorobenzyl ether | GC analysis. | epa.gov |

Ethenyl Group Reactivity and Addition Mechanisms

The 2,2-dichloroethenyl group, also known as a vinyl group, is another site of reactivity in the this compound molecule. wikipedia.org The double bond of the ethenyl group is susceptible to addition reactions.

The carbon-carbon double bond of the ethenyl group can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The π electrons of the double bond are available to attack electrophiles. libretexts.orgchemistrystudent.com A classic example is the addition of hydrogen halides (HX). The reaction proceeds through a carbocation intermediate, which is then attacked by the halide nucleophile. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, to form the more stable carbocation intermediate. libretexts.org

Nucleophilic Addition: While simple alkenes are not typically reactive towards nucleophiles due to their lack of polarity, the presence of electron-withdrawing groups can activate the double bond for nucleophilic attack. wikipedia.org In the case of this compound, the chlorine atoms on the ethenyl group are electron-withdrawing, which can make the double bond susceptible to nucleophilic conjugate addition (also known as Michael addition). wikipedia.org In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org

The ethenyl group can participate in cycloaddition reactions, which are pericyclic reactions involving the formation of a cyclic product. msu.edu

[4+2] Cycloaddition (Diels-Alder Reaction): The ethenyl group can act as a dienophile in a Diels-Alder reaction with a conjugated diene. researchgate.net This reaction forms a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly specific. msu.edu While many Diels-Alder reactions are concerted, stepwise mechanisms involving zwitterionic or diradical intermediates have also been proposed, particularly in polar reactions. mdpi.comresearchgate.net

[2+2] Cycloaddition: The ethenyl group can also undergo [2+2] cycloaddition with another alkene, often photochemically, to form a four-membered ring. msu.eduresearchgate.net

Dipolar Cycloaddition: The ethenyl group can react with 1,3-dipoles in a [3+2] cycloaddition to form five-membered heterocyclic rings. msu.edu

Table 3: Potential Cycloaddition Reactions of the Ethenyl Group

| Cycloaddition Type | Reactant Partner | Product Ring Size | Reference |

| [4+2] (Diels-Alder) | Conjugated diene | 6-membered | msu.eduresearchgate.net |

| [2+2] | Alkene | 4-membered | msu.eduresearchgate.net |

| [3+2] (Dipolar) | 1,3-dipole | 5-membered | msu.edu |

Degradation Mechanisms Under Controlled Laboratory Conditions

The degradation of phenolic compounds, including chlorinated phenols, has been studied under various controlled laboratory conditions. These studies are crucial for understanding the environmental fate of such compounds.

One common degradation pathway for chlorophenols is through microbial action. For example, the anaerobic degradation of 2,4-dichlorophenol has been shown to proceed sequentially, starting with dechlorination to 4-chlorophenol (B41353), followed by further dechlorination to phenol. nih.gov The resulting phenol can then be carboxylated to benzoate, which is further degraded. nih.gov Fungi isolated from marine invertebrates have also demonstrated the ability to biotransform 2,4-dichlorophenol, with some strains expressing catechol dioxygenase enzymes that cleave the aromatic ring. nih.govmdpi.com

Ozonation is another method used for the degradation of chlorinated phenols in aqueous solutions. bioline.org.br The degradation rate is often influenced by the pH of the solution, with higher degradation rates observed at alkaline pH. bioline.org.br The degradation can proceed through both direct reaction with ozone and indirect reaction with hydroxyl radicals. bioline.org.br

The degradation of phenols can also be studied using model systems. For instance, the reaction of phenols with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is often used to assess their antioxidant activity and study the kinetics of hydrogen atom transfer. researchgate.netustc.edu.cnnih.gov

Hydrolytic Stability and Pathways

The hydrolytic stability of phenolic compounds is significantly influenced by pH. For this compound, hydrolysis would primarily involve the cleavage of the carbon-chlorine bonds in the dichloroethenyl group. Generally, the hydrolysis of chlorinated aliphatic chains can proceed, although it is often a slow process under typical environmental conditions. For many organochlorine pesticides, hydrolysis is pH-dependent, with increased rates often observed under alkaline conditions. nih.govun.org

The stability of the molecule is also dictated by the phenolic hydroxyl group. While the ester bonds in parent compounds like dichlorvos (B1670471) are susceptible to hydrolysis, the resulting phenolic metabolites, such as this compound, are generally more resistant to simple hydrolysis. nih.gov However, under specific conditions, the dichloroethenyl group may undergo transformation. For instance, studies on similar structures suggest that the vinyl halides can be subject to nucleophilic substitution or elimination reactions, although these are generally not favored in aqueous environments without specific catalysts or extreme pH conditions.

Table 1: Predicted Hydrolytic Reactions of this compound

| Reaction Type | Conditions | Probable Products |

| C-Cl Bond Cleavage | Extreme pH, High Temperature | 4-(2-chloroethenyl)-phenol, Phenolic acids |

| Ring Stability | Neutral pH, Ambient Temp. | High stability, minimal degradation |

Oxidative Degradation Mechanisms

Oxidative degradation is a major pathway for the transformation of phenolic pollutants in the environment, typically mediated by highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). mdpi.comrsc.org These processes are central to advanced oxidation processes (AOPs) used in water treatment.

The degradation of this compound would likely be initiated by the attack of hydroxyl radicals on the aromatic ring, a common mechanism for phenol and its derivatives. mdpi.comrsdjournal.org This can lead to two primary pathways:

Hydroxylation of the Aromatic Ring: The electrophilic addition of •OH to the electron-rich phenol ring would lead to the formation of dihydroxylated intermediates. Given the directing effects of the hydroxyl and dichloroethenyl groups, intermediates such as chlorinated hydroquinones or catechols are expected. semanticscholar.orgmdpi.com

Attack on the Dichloroethenyl Group: The double bond of the ethenyl group is also susceptible to attack by ROS, which could lead to epoxidation and subsequent cleavage, potentially forming chlorinated aldehydes or carboxylic acids and ultimately leading to the cleavage of the side chain from the phenolic ring.

Following the initial attack, the aromatic ring is prone to opening, which results in the formation of various aliphatic organic acids (e.g., formic acid, acetic acid, oxalic acid) before eventual mineralization to carbon dioxide and water. bioline.org.br The presence of chlorine atoms can influence the reaction rates and the nature of the intermediates, with dechlorination often being a key step in the detoxification process. nih.gov Studies on the oxidative degradation of 2,4-dichlorophenol have identified intermediates like hydroquinone (B1673460) and formic acid. youtube.com

Table 2: Key Intermediates in the Oxidative Degradation of Substituted Phenols

| Parent Compound Class | Oxidant | Common Intermediates |

| Chlorophenols | •OH (Fenton, Ozone) | Chlorocatechols, Hydroquinones, Benzoquinones |

| Phenols | •OH, O₂⁻ | Catechol, Hydroquinone, Benzoquinone |

| Dichlorophenols | H₂O₂/UV-C | Hydroquinone, 4-chlorophenol, Phenol, Formic acid |

Photolytic Transformation Pathways

Photolytic degradation involves the transformation of a molecule upon the absorption of light. This can occur through direct photolysis or be sensitized by other substances present in the environment. For this compound, both the phenolic ring and the chlorinated ethenyl group are chromophores that can absorb UV radiation.

Direct Photolysis: Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage. A likely pathway is the reductive dechlorination of the dichloroethenyl group, a common reaction for chlorinated organic compounds under photolytic conditions. researchgate.net This would lead to the stepwise formation of monochlorinated and then non-chlorinated vinylphenols. Direct photolysis of phenolic compounds can also lead to the formation of complex polymers. researchgate.net

Indirect or Sensitized Photolysis: In natural waters, substances like nitrate (B79036) and nitrite (B80452) can absorb light and generate reactive species, including hydroxyl radicals, which can then degrade the compound. researchgate.net Furthermore, photocatalysis using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) is a highly effective method for degrading chlorophenols. semanticscholar.org In such processes, UV irradiation of the catalyst generates electron-hole pairs, which in turn produce ROS that attack the pollutant. mdpi.com The degradation of 2,4-dichlorophenol via photocatalysis has been shown to produce intermediates such as benzoquinone, hydroquinone, 4-chlorophenol, and phenol. semanticscholar.org

Table 3: Photolytic Degradation Pathways of Chlorinated Phenols

| Pathway | Conditions | Key Processes |

| Direct Photolysis | UV Irradiation | Reductive dechlorination, Ring contraction |

| Indirect Photolysis | UV, Nitrate/Nitrite | Generation of •OH, Nitration, Oxidation |

| Photocatalysis | UV, TiO₂/ZnO | Generation of ROS, Hydroxylation, Dechlorination, Mineralization |

Elucidation of Intermediates and Transition States

During oxidative degradation , the primary intermediates are expected to be hydroxylated and dechlorinated derivatives. Attack by hydroxyl radicals on the aromatic ring would likely form species such as 4-(2,2-dichloroethenyl)catechol or 4-(2,2-dichloroethenyl)hydroquinone . Subsequent ring cleavage would produce short-chain carboxylic acids.

In photolytic processes , reductive dechlorination is a probable primary step, leading to 4-(2-chloroethenyl)phenol and subsequently 4-vinylphenol . The photolysis of dichlorophenols is known to produce different intermediates depending on the species being irradiated (the neutral phenol or the phenolate (B1203915) anion), with pathways including dechlorination and ring contraction. researchgate.net

Transition states are, by nature, fleeting and not directly observable. They represent the highest energy point along a reaction coordinate. Computational chemistry, specifically density functional theory (DFT) studies, would be instrumental in modeling the reaction pathways, calculating the activation energies, and visualizing the geometries of the transition states for processes like the attack of a hydroxyl radical on the phenol ring or the photolytically induced cleavage of a C-Cl bond.

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and oxidation, which can lead to the partial or complete breakdown of the parent compound. rivm.nlnih.gov The rates of these transformations are heavily influenced by environmental conditions like pH, temperature, and the presence of other reactive chemical species. snu.ac.krcdc.gov

Photochemical degradation, or photolysis, is a significant abiotic pathway for the transformation of phenolic compounds in sunlit surface waters and on terrestrial surfaces. rivm.nlsnu.ac.kr While specific photolysis studies on this compound are not extensively detailed, the behavior of analogous compounds like other chlorophenols provides insight into its likely photochemical fate. unl.pt

The degradation of chlorophenols under UV or simulated solar irradiation can proceed through direct photolysis or indirect photo-oxidation involving photochemically generated reactive species. nih.gov For instance, studies on 2,4-dichlorophenol (2,4-DCP) show that its degradation under UV light can involve nucleophilic displacement of chlorine atoms. nih.gov The photo-Fenton process, which involves the interaction of Fe(II) and hydrogen peroxide under light, generates highly reactive hydroxyl radicals that can effectively degrade recalcitrant organic pollutants like 2,4-DCP. nih.govufrn.br In such systems, complete removal of the parent chlorophenol can be achieved in minutes to hours. ufrn.br The quantum yield of photolysis for nitrophenols has been shown to be significantly influenced by the surrounding chemical matrix, with degradation being more efficient in organic phases than in water, suggesting that partitioning into organic matter in the environment could affect its photochemical fate. uci.edu

Hydrolysis is a chemical reaction with water that can be a transformation pathway for certain organic compounds. nih.govwur.nl For phenolic compounds, the rate of hydrolysis is often pH-dependent. cdc.govrsc.org The dissociation of the phenolic hydroxyl group at higher pH values increases water solubility and can alter reactivity. cdc.govunl.pt

While specific hydrolysis rate constants for this compound are not available, the stability of the dichloroethenyl group is a key factor. In related compounds, this group can be subject to transformation. For example, enzymatic hydrolysis is a key step in the degradation of the pesticide cypermethrin (B145020), which contains a 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane moiety. frontiersin.org Abiotic hydrolysis of the carbon-chlorine bonds on the vinyl group may occur, although this is generally a slow process for vinyl chlorides in the absence of microbial activity. Acidic conditions can sometimes facilitate the hydrolysis of conjugated phenols. nih.govnih.gov

In environmental systems, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen are key drivers of oxidation for organic pollutants. These can be generated through photochemical processes or in the presence of certain minerals and dissolved organic matter. snu.ac.kr Advanced Oxidation Processes (AOPs), like the photo-Fenton reaction, are designed to generate these radicals to destroy contaminants. ufrn.br

Studies on the degradation of 2,4-DCP using the photo-Fenton process demonstrate the effectiveness of ROS. Under optimized conditions, a significant reduction in dissolved organic carbon (DOC) can be achieved, indicating mineralization. ufrn.br Another important oxidative pathway involves enzymes like peroxidases, which are present in soil and water. unl.pt Horseradish peroxidase (HRP), in the presence of a co-substrate like hydrogen peroxide, can catalyze the oxidation of phenols and chlorophenols, leading to the formation of phenoxy radicals. nih.gov These radicals can then polymerize and precipitate out of the solution. nih.gov The efficiency of these oxidative processes for related chlorophenols suggests that this compound would also be susceptible to degradation by ROS in the environment.

Table 1: Examples of Abiotic Oxidation Conditions for Related Chlorophenols

| Process | Model Compound | Conditions | Outcome | Source |

|---|---|---|---|---|

| Photo-Fenton | 2,4-Dichlorophenol (2,4-DCP) | Solar Irradiation, [Fe²⁺] = 1.75 mM, pH = 6 | ~85% DOC removal in 180 min | ufrn.br |

| Enzymatic Oxidation | 2,4-Dichlorophenol (2,4-DCP) | Horseradish Peroxidase (HRP), H₂O₂ | Efficient removal from aqueous solution | nih.gov |

| Photocatalysis | 2,4-Dichlorophenol (2,4-DCP) | Ag/AgBr nanoparticles, Visible Light | 89.4% degradation in 300 min | nih.gov |

Biotic Transformation Pathways: Microbial Degradation and Metabolite Formation

Biodegradation by microorganisms is a crucial pathway for the removal of organic pollutants from the environment. rivm.nlgw-project.org The structural features of this compound, including its aromatic ring and chlorinated vinyl group, present a substrate for various microbial metabolic processes.

Aerobic Biodegradation: Under aerobic conditions, the microbial degradation of phenolic compounds typically begins with an oxidation step catalyzed by monooxygenase or dioxygenase enzymes. frontiersin.org For phenol and chlorophenols, phenol hydroxylase introduces a second hydroxyl group onto the aromatic ring to form a catechol or a substituted catechol. frontiersin.orgresearchgate.net This intermediate is then subject to ring cleavage by dioxygenase enzymes through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.orgresearchgate.net These pathways convert the aromatic ring into aliphatic intermediates that can then enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, leading to mineralization. frontiersin.org Strains of Pseudomonas, Bacillus, and Micrococcus have been shown to degrade 2,4-DCP aerobically, although it is generally more recalcitrant than phenol. researchgate.netulster.ac.ukthescipub.com

Anaerobic Biodegradation: In anaerobic environments, such as saturated soils, sediments, and certain wastewater treatment systems, a different set of microbial pathways is active. d-nb.info For chlorinated aromatic compounds, reductive dechlorination is often the critical initial step. nih.gov Studies on the anaerobic degradation of 2,4-DCP in freshwater sediments have elucidated a sequential pathway. nih.gov First, 2,4-DCP is reductively dechlorinated to 4-chlorophenol (4-CP). This is followed by a second dechlorination to produce phenol. nih.gov The resulting phenol is then carboxylated to form benzoate, which is subsequently degraded through acetate (B1210297) to methane (B114726) and carbon dioxide. nih.gov This multi-step process involves the syntrophic activity of several different microbial populations. The transformation of 4-CP to phenol has been identified as the rate-limiting step in this sequence. nih.gov

Table 2: Anaerobic Transformation Rates for 2,4-DCP and Intermediates in Acclimated Freshwater Sediments

| Compound | Transformation Step | Maximal Observed Rate (μmol/liter⁻¹/day⁻¹) | Source |

|---|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) | Dechlorination to 4-CP | 300 | nih.gov |

| 4-Chlorophenol (4-CP) | Dechlorination to Phenol | 78 | nih.gov |

| Phenol | Carboxylation to Benzoate | 2,130 | nih.gov |

| Benzoate | Degradation to Acetate | 2,080 | nih.gov |

The identification of metabolic intermediates is key to understanding biodegradation pathways. Based on the degradation of analogous compounds, several potential intermediates of this compound can be proposed.

Under anaerobic conditions, the pathway would likely involve sequential dechlorination, leading to the formation of 4-(2-chloroethenyl)phenol and subsequently 4-vinylphenol before the phenol ring itself is transformed. Following the model of 2,4-DCP degradation, the phenolic intermediate would then be carboxylated to a hydroxybenzoate derivative before further breakdown. nih.govdiva-portal.org

Under aerobic conditions, the initial product would likely be a dichloroethenyl-substituted catechol . Subsequent ring fission would produce aliphatic acids. frontiersin.orgmdpi.com

Furthermore, the biodegradation of pyrethroid insecticides like cypermethrin by Bacillus and other bacteria provides a model for the breakdown of the dichloroethenyl side chain. frontiersin.orgscielo.org.mx A major metabolite from cypermethrin is 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid . scielo.org.mxethz.ch While the exact pathway for its complete mineralization is not fully known, its formation and subsequent hydrolysis to products like chloroacetic acid demonstrate a microbial strategy for catabolizing the dichloroethenyl group. frontiersin.orgresearchgate.net

Table 3: Potential Microbial Degradation Intermediates of this compound Based on Analogous Compounds

| Pathway Type | Analogous Compound(s) | Identified/Proposed Intermediates | Source |

|---|---|---|---|

| Anaerobic | 2,4-Dichlorophenol | 4-Chlorophenol, Phenol, Benzoate | nih.gov |

| Aerobic | Phenol, 2,4-Dichlorophenol | Catechol, Substituted Catechols, cis,cis-Muconic acid | frontiersin.orgmdpi.com |

| Aerobic (Side Chain) | Cypermethrin | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, Chloroacetic acid | frontiersin.orgscielo.org.mxethz.ch |

Enzyme Systems Involved in Biotransformation

The biotransformation of chlorinated phenolic compounds, such as this compound, is a critical process governed by specific enzyme systems in microorganisms and plants. While direct enzymatic studies on this compound are not extensively documented, the pathways can be inferred from research on structurally similar chlorophenols. researchgate.netcdc.gov The breakdown of these compounds typically involves initial oxidative attacks followed by ring cleavage and further metabolism.

Key enzyme systems implicated in the degradation of phenolic and chlorophenolic compounds include:

Dioxygenases and Monooxygenases: These are crucial for the initial steps of aerobic degradation. They introduce one or two hydroxyl groups onto the aromatic ring, which destabilizes it and prepares it for cleavage. For instance, phenol hydroxylase can hydroxylate phenol to catechol, a common intermediate. Related enzymes are known to act on chlorinated phenols, often leading to the formation of chlorinated catechols.

Reductases and Dehalogenases: Reductive dehalogenation is a key step where chlorine atoms are removed from the aromatic ring, often occurring under anaerobic conditions. researchgate.net This process reduces the toxicity and recalcitrance of the molecule.

Transferases: Enzymes such as Glutathione S-transferases (GSTs) play a role in detoxification by catalyzing the conjugation of the phenolic compound with glutathione. mdpi.com This increases water solubility and facilitates further breakdown or excretion.

Laccases and Peroxidases: These enzymes, often found in fungi and plants, are involved in the oxidative polymerization of phenolic compounds. avcr.cz They can transform phenols into less toxic, insoluble polymers. avcr.cz

The biotransformation of a related compound, 2,4-dichlorophenol, has been shown to proceed via conjugation to its glucuronide form or metabolism into dichloromethoxyphenol in rats. industrialchemicals.gov.au This suggests that conjugation pathways may also be relevant for this compound. The specific enzymes involved in the metabolism of phenolic compounds can vary significantly between different organisms and are influenced by environmental conditions. nih.govmdpi.com

Table 1: Key Enzyme Classes in Phenolic Compound Biotransformation

| Enzyme Class | General Function in Phenolic Compound Metabolism | Potential Role for this compound |

| Oxygenases | Catalyze the hydroxylation of the aromatic ring, initiating aerobic degradation pathways. | Introduction of hydroxyl groups to the phenyl ring, preparing it for cleavage. |

| Dehalogenases | Remove halogen substituents from the aromatic ring, typically under anaerobic conditions. | Removal of chlorine atoms from the dichloroethenyl group or the ring (if chlorinated). |

| Transferases (e.g., GST) | Conjugate the phenolic molecule with other molecules (e.g., glutathione) to increase solubility and aid detoxification. mdpi.com | Conjugation of the phenol group to facilitate excretion and reduce toxicity. |

| Laccases/Peroxidases | Oxidize phenolic compounds, often leading to polymerization and detoxification. avcr.cz | Oxidative coupling and polymerization into humic-like substances in soil. |

Adsorption and Desorption Dynamics in Environmental Compartments

The mobility and bioavailability of this compound in the environment are heavily influenced by its adsorption and desorption to soil, sediment, and suspended particles. The primary processes governing its fate are sorption, volatilization, degradation, and leaching. cdc.gov

The adsorption of phenolic compounds is controlled by several factors:

Soil/Sediment Properties: The organic carbon content is a dominant factor. The hydrophobicity of chlorophenols leads to partitioning into organic matter. researchgate.net

pH: The pH of the environmental medium is critical. cdc.gov As a phenol, this compound is a weak acid. At pH values below its pKa, it exists in its neutral, protonated form, which is more hydrophobic and adsorbs more strongly to soil surfaces. cdc.gov Above its pKa, it deprotonates to the phenolate anion, which is more water-soluble and mobile in soil. cdc.gov

Temperature: Adsorption processes can be temperature-dependent, although the effect varies depending on the specific adsorbent and compound. deswater.com

Adsorption behavior is often quantified using isotherm models. The Langmuir and Freundlich models are most commonly used to describe the equilibrium distribution of phenols between the solid and aqueous phases. deswater.comnih.govnih.gov Studies on various chlorophenols show that their adsorption capacity varies significantly with the type of adsorbent (e.g., activated carbon, clay minerals, biomass). nih.govijser.in For instance, modifying halloysite (B83129) nanotubes with HDTMA has been shown to enhance their adsorption capacity for phenol and various chlorophenols. nih.gov

Desorption is the reverse process, where the compound is released from the solid phase back into the water. This process can be slow and may not be completely reversible, leading to the long-term sequestration of the compound in soil and sediments. The desorption of phenol from activated carbon has been successfully achieved using NaOH solutions, indicating that pH shifts can effectively reverse the adsorption. nih.gov

Table 2: Adsorption Isotherm Models for Phenolic Compounds

| Isotherm Model | Description | Relevance to this compound |

| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.gov | Can be used to determine the maximum adsorption capacity of a sorbent for the compound. |

| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. deswater.com | Useful for describing adsorption on natural, heterogeneous materials like soil and sediment. |

Volatilization and Atmospheric Transport Considerations

Volatilization from contaminated soil and water surfaces is a potential pathway for this compound to enter the atmosphere. cdc.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For chlorophenols, volatilization is pH-dependent; under acidic conditions where the compound is in its neutral form, it has a greater tendency to volatilize. cdc.gov Mono- and dichlorophenols are generally the most volatile among the chlorophenol group. cdc.gov

Once in the atmosphere, the fate of this compound is governed by several processes:

Photochemical Degradation: Phenolic compounds are known to react with photochemically produced hydroxyl radicals (•OH) in the atmosphere. cdc.gov This is expected to be the primary degradation pathway, leading to a relatively short atmospheric half-life, likely on the order of hours to a few days. cdc.gov

Partitioning: The compound can exist in the gas phase or adsorb to atmospheric particles (aerosols). Chemicals with a high octanol-air partition coefficient (Koa) tend to adsorb strongly to particles. pops.int This partitioning behavior influences its atmospheric lifetime and potential for long-range transport.

Deposition: The compound can be removed from the atmosphere via wet deposition (in rain or snow) or dry deposition (as particles). Its water solubility suggests that washout could be a relevant removal mechanism. cdc.gov

While specific data on the atmospheric transport of this compound is lacking, its structural properties as a dichlorophenol suggest it has the potential for short-range atmospheric transport, particularly from acidic water bodies. cdc.gov Long-range transport is less likely due to its expected rapid degradation by hydroxyl radicals, similar to other simple phenols. cdc.gov

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation of this compound from other compounds. The choice between gas and liquid chromatography depends on the analyte's volatility, thermal stability, and the desired sensitivity.

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like phenols. epa.gov For the analysis of this compound, GC can be employed with several types of detectors.

A Flame Ionization Detector (FID) is a common choice for the analysis of underivatized phenols. epa.govsettek.com It offers robust and linear responses for a wide range of organic compounds. EPA Method 8041A, for instance, outlines procedures for analyzing phenols using GC-FID on a wide-bore fused-silica open tubular column. epa.gov This approach provides good resolution and sensitivity for many phenolic compounds. settek.com

For enhanced sensitivity, especially for halogenated compounds, an Electron Capture Detector (ECD) is highly effective. epa.govmeasurlabs.com The ECD is exceptionally sensitive to electronegative species, such as compounds containing chlorine atoms. measurlabs.com Since this compound contains two chlorine atoms, it is an ideal candidate for ECD detection. However, to improve volatility and chromatographic performance, phenols are often derivatized before GC-ECD analysis. epa.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the phenolic hydroxyl group into a pentafluorobenzyl ether, a derivative with a very high electron capture response. epa.govsettek.com This derivatization step can significantly lower the method detection limits. epa.gov

Table 1: Comparison of GC Detectors for Phenol Analysis

| Detector | Principle | Applicability to this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the current produced by the combustion of organic compounds in a hydrogen flame. epa.gov | Applicable for underivatized phenol analysis. epa.gov | Robust, reliable, wide linear range, universal detector for organics. | Less sensitive than ECD for halogenated compounds. measurlabs.com |

| Electron Capture Detector (ECD) | Detects molecules that capture thermal electrons, causing a drop in a standing current. measurlabs.com | Highly sensitive to the dichloro-substituted compound, especially after derivatization. epa.gov | Extremely high sensitivity (up to 1000x more than FID) for electronegative compounds. measurlabs.com | Requires derivatization for phenols; highly selective and not universal. epa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase. researchgate.net It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Ultraviolet (UV) detection is a commonly used mode for HPLC analysis of phenolic compounds. epa.gov Phenols, including this compound, possess chromophores that absorb UV light. The analysis is typically performed using a reverse-phase C18 column, and detection is carried out at a wavelength where the analyte exhibits maximum absorbance, such as 274 nm for many phenols. epa.gov HPLC-UV methods can be optimized by adjusting mobile phase composition, pH, and column temperature to achieve efficient separation and quantification. academicjournals.org

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for certain compounds. researchgate.net While some phenols are naturally fluorescent, their native fluorescence may be weak. To exploit the high sensitivity of this detector, pre-column or post-column derivatization with a fluorescent labeling reagent is often employed. nih.gov Reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can react with the phenolic hydroxyl group to form a highly fluorescent derivative. nih.gov This approach allows for the detection of phenols at very low concentrations, with detection limits in the sub-micromolar range. nih.gov

Table 2: HPLC Detection Modes for Phenol Analysis

| Detection Mode | Principle | Applicability to this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| UV/Visible Absorbance | Measures the absorption of light by the analyte at a specific wavelength. epa.gov | Directly applicable due to the aromatic ring and double bond. | Robust, widely applicable, non-destructive. | Moderate sensitivity, potential for interference from co-eluting compounds. epa.gov |

| Fluorescence | Measures the light emitted by a compound after it has been excited by light of a shorter wavelength. nih.gov | Highly applicable after derivatization with a fluorescent tag. nih.gov | Very high sensitivity and selectivity. researchgate.net | Requires derivatization if the native compound is not sufficiently fluorescent. |

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both quantification and unambiguous identification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. thermofisher.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification. EPA Method 528, for example, uses GC-MS for the determination of phenols in drinking water. thermofisher.com For complex samples, such as wine extracts, GC-MS analysis of silylated derivatives can identify and quantify various phenolic compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing a wide range of compounds that are not amenable to GC. mdpi.com LC-MS systems, particularly those using techniques like electrospray ionization (ESI), can analyze polar and non-volatile compounds directly from the liquid phase. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte, effectively minimizing matrix interferences. mdpi.com This technique has been successfully used to analyze phenolic compounds in complex matrices like berries and rice. mdpi.comnih.gov

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. sigmaaldrich.com The goal is to isolate and concentrate this compound from the sample matrix (e.g., water, soil, biological fluids) while removing interfering substances. nih.gov

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). researchgate.net The analyte of interest is retained on the sorbent, while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. researchgate.net

For phenolic compounds like this compound, reversed-phase sorbents such as C18 (octadecyl-bonded silica) or polymeric materials like polystyrene-divinylbenzene are commonly used. academicjournals.orgresearchgate.net The general SPE procedure involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol (B129727), followed by water, to activate the stationary phase. academicjournals.org

Loading: The sample (often acidified to ensure phenols are in their neutral form) is passed through the cartridge. academicjournals.org

Washing: Interfering compounds are washed from the cartridge with a weak solvent. researchgate.net

Elution: The retained analyte is eluted from the cartridge with a small volume of an organic solvent like methanol or ethyl acetate. academicjournals.orgresearchgate.net

SPE is advantageous due to its efficiency, reduced solvent consumption compared to LLE, and potential for automation. nih.gov

Liquid-liquid extraction (LLE) is a classic separation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgphenomenex.com To extract acidic compounds like phenols from an aqueous sample, the pH of the sample is adjusted to be below the pKa of the phenol. This ensures the phenol is in its neutral, more organic-soluble form. An immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is then added, and the mixture is shaken vigorously. nih.gov The phenol partitions into the organic layer, which is then separated from the aqueous layer. wikipedia.org

The efficiency of LLE can be improved by performing multiple extractions with fresh portions of the organic solvent. libretexts.org While effective, LLE can be labor-intensive and may require large volumes of organic solvents. libretexts.org Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version that uses a small amount of extraction solvent and a disperser solvent, offering high enrichment factors and reduced solvent use. mdpi.com

Microextraction Techniques

To overcome the limitations of traditional extraction methods, which are often time-consuming and require significant amounts of organic solvents, microextraction techniques have emerged as powerful alternatives. mdpi.com These methods are characterized by their simplicity, speed, and reduced solvent consumption. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. mdpi.com The analytes partition between the sample matrix and the fiber coating. After extraction, the fiber is directly transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

For phenolic compounds like this compound, various fiber coatings can be employed. Polydimethylsiloxane/divinylbenzene (PDMS/DVB) and polyacrylate-coated fibers have demonstrated effectiveness in extracting phenols from aqueous samples. researchgate.netbenthamdirect.com The efficiency of SPME can be influenced by several factors, including:

pH: Adjusting the sample pH to an acidic level can enhance the extraction of phenolic compounds by converting them to their non-ionized form, which is more readily adsorbed by the fiber. researchgate.net

Salt Addition: The addition of salt to the sample can increase the ionic strength, leading to a "salting-out" effect that promotes the partitioning of analytes onto the SPME fiber. researchgate.net

Extraction Time and Temperature: Optimizing these parameters is crucial to ensure that equilibrium is reached between the sample and the fiber, maximizing analyte recovery. researchgate.net

Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase above the sample. scielo.br This approach is particularly useful for complex matrices as it minimizes the exposure of the fiber to non-volatile interferences. researchgate.net

Liquid-Phase Microextraction (LPME)

LPME is another miniaturized sample preparation technique that utilizes a small volume of an organic solvent to extract analytes from a sample. researchgate.net It can be performed in different modes, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). nih.govmdpi.com

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In this technique, a porous hollow fiber membrane is impregnated with an organic solvent and placed in the sample. The analytes migrate from the sample, through the organic solvent in the pores of the fiber, and into an acceptor phase within the lumen of the fiber. This three-phase system allows for simultaneous extraction and preconcentration. For phenolic compounds, an alkaline solution is often used as the acceptor phase to ionize the analytes and trap them. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution with a large surface area between the extraction solvent and the sample, facilitating rapid analyte transfer. The mixture is then centrifuged to separate the extraction solvent for analysis.

Table 1: Comparison of Microextraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. researchgate.net | Solvent-free, simple, fast, and can be automated. mdpi.comresearchgate.net | Fiber fragility and limited lifetime, potential for matrix effects. benthamdirect.com |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction through a solvent-impregnated porous membrane into an acceptor phase. researchgate.net | High enrichment factors, good sample cleanup, and protection of the acceptor phase. researchgate.net | Longer extraction times compared to DLLME. nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analytes into a dispersed micro-volume of extraction solvent. nih.gov | Very fast, high enrichment factors, and simple to perform. nih.gov | Requires a disperser solvent, and the choice of extraction solvent is limited. nih.gov |

Derivatization Strategies for Enhanced Analytical Performance

Gas chromatography (GC) is a common technique for the analysis of phenolic compounds. However, the direct analysis of underivatized phenols can be challenging due to their polarity, which can lead to poor peak shape and tailing. research-solution.comchula.ac.th Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, thereby improving chromatographic performance and detector response. nih.govjfda-online.com

Reagents and Reaction Conditions for Derivatization

Several derivatization reactions are employed for phenolic compounds, with silylation and acylation being the most common.

Silylation

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and widely used silylating agent that reacts with phenols to form TMS derivatives. chemcoplus.co.jp The reaction is typically carried out in a non-polar solvent like pyridine (B92270) or acetonitrile (B52724) and may require heating to ensure completion. research-solution.com

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives. researchgate.net The resulting TBDMS ethers also produce characteristic mass spectra with a prominent [M-57]+ ion, which is useful for identification in GC-MS analysis. chemcoplus.co.jp

Acylation

Acylation involves the reaction of phenols with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, to form esters.

Acetic Anhydride: In the presence of a base catalyst like pyridine or potassium carbonate, acetic anhydride can be used to acetylate phenols. This can be performed in situ during SPME, where the derivatization and extraction occur simultaneously. researchgate.net

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl ether derivatives. epa.gov This is particularly advantageous when using an electron capture detector (ECD), as the pentafluorobenzyl group is highly electronegative and provides a strong response. epa.gov The reaction is typically carried out in the presence of a base such as potassium carbonate. epa.gov

Table 2: Common Derivatization Reagents for Phenolic Compounds

| Reagent | Derivative Formed | Key Features |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether chemcoplus.co.jp | Powerful silylating agent, widely used. chemcoplus.co.jp |